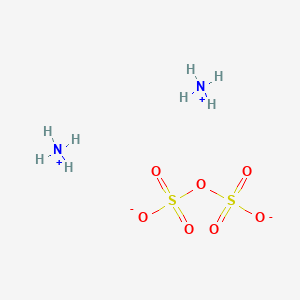
Ammonium pyrosulfate
Vue d'ensemble
Description
Ammonium pyrosulfate is an inorganic compound with the chemical formula (NH4)2S2O8. It is a colorless crystalline solid or white crystalline powder that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium pyrosulfate can be synthesized by reacting concentrated sulfuric acid with concentrated ammonia at low temperatures. The reaction is as follows: [ 2NH3 + 2H2SO4 \rightarrow (NH4)2S2O8 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the electrolysis of ammonium sulfate solutions. This method ensures high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium pyrosulfate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic substances.
Decomposition: Upon heating, it decomposes to release oxygen, sulfur dioxide, and ammonia.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds and transition metals. The reactions typically occur under mild conditions.
Decomposition Reactions: These reactions occur at elevated temperatures, leading to the formation of ammonium sulfate and oxygen.
Major Products:
Oxidation Reactions: The major products depend on the specific reactants but often include oxidized organic compounds and metal oxides.
Decomposition Reactions: The primary products are ammonium sulfate, oxygen, and sulfur dioxide
Applications De Recherche Scientifique
Ammonium pyrosulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: It is employed in the preparation of biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceuticals and other medical compounds.
Industry: It is utilized in the production of high-energy explosives, as a catalyst in various chemical reactions, and in the treatment of wastewater
Mécanisme D'action
The mechanism of action of ammonium pyrosulfate involves its strong oxidizing properties. It can donate oxygen atoms to other substances, thereby oxidizing them. This process often involves the formation of radical intermediates, which can further react with other molecules. The molecular targets and pathways involved depend on the specific application and reactants used .
Comparaison Avec Des Composés Similaires
Ammonium Persulfate: Similar in structure and properties, but with different applications and reactivity.
Potassium Pyrosulfate: Another strong oxidizing agent with similar chemical behavior but different solubility and stability characteristics.
Uniqueness: Ammonium pyrosulfate is unique due to its high solubility in water and its ability to act as a strong oxidizing agent under mild conditions. This makes it particularly useful in applications where controlled oxidation is required .
Propriétés
IUPAC Name |
diazanium;sulfonato sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLGLPVAKCEIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474790 | |
| Record name | ammonium pyrosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-68-2 | |
| Record name | ammonium pyrosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














